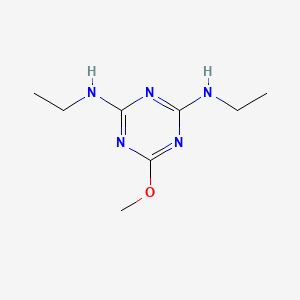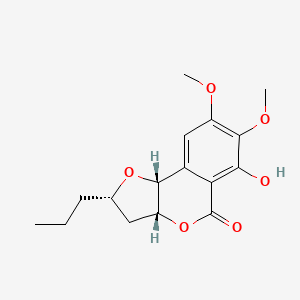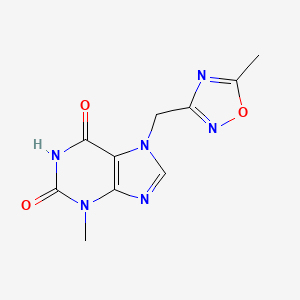
3,4,9,10-苝四甲酸二亚胺
描述
PTCDI is a dark yellow to black solid . It is the 3,4,9,10-tetracarboxylic diimide derivative of perylene . It is used extensively as an industrial pigment and has applications in tunable laser dye, light-harvesting material, transistor, molecular switched, solar cell, and optoelectronic device . It can also be used as a thermally stable material in the development of an n-type semiconductor device .
Synthesis Analysis
PTCDI-based poly (amidoamine) (PAMAM) dendrimers have been synthesized for cell imaging performance . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
PTCDI is an organic heteropolycyclic compound and a dicarboximide . Its molecular formula is C24H10N2O4 . More details about its molecular structure can be found in the referenced papers .Chemical Reactions Analysis
PTCDI has been used as a negative electrode active material in rechargeable aqueous metal||I2 electrochemical energy storage systems . It undergoes reversible one-electron oxidation and reduction in butyronitrile at modest potentials . More details about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
PTCDI has a molecular weight of 390.3 g/mol . It is a thermally stable material . More details about its physical and chemical properties can be found in the referenced papers .科学研究应用
Lithium-Ion Batteries
Perylimid: has been utilized in the development of novel organic electrode materials for lithium-ion batteries. A study demonstrated that Ni–Co–Mn complexed with Perylimid exhibited promising electrochemical properties . The complexation with metal ions reduced the solubility of the active units in the electrolyte, and the addition of graphene improved the dispersion of active components, leading to enhanced conductive performance.
Potassium-Ion Batteries
As an anode material for potassium-ion batteries (PIBs), Perylimid showed a high average specific capacity and remarkable rate performance . The fast potassium ion diffusion and low charge-transfer resistance contribute to its efficiency, making it a viable option for eco-friendly and cost-effective PIBs.
Organic Semiconductors
Perylimid: is recognized as an important organic semiconductor. Its properties allow it to be used in various electronic applications due to its stable and tunable electronic characteristics. This makes it suitable for use in transistors and other semiconductor devices .
Optoelectronic Devices
The compound’s ability to act as a light-harvesting material makes it valuable in the field of optoelectronicsPerylimid can be used in the development of solar cells and other devices that convert light into electricity or vice versa .
Laser Dyes
Perylimid: serves as a tunable laser dye. Its structure allows for the absorption and emission of light at specific wavelengths, which is crucial for the creation of lasers with variable properties for different applications .
Molecular Switches
In molecular electronics, Perylimid is used to create molecular switches. These switches can change their conduction state in response to external stimuli, paving the way for the development of molecular-scale electronic devices .
未来方向
New applications for PTCDI derivatives have emerged in areas including organic photovoltaic devices and field-effect transistors . PTCDI has also been proposed as a negative electrode active material in rechargeable aqueous metal||I2 electrochemical energy storage systems . More details about its future directions can be found in the referenced papers .
属性
IUPAC Name |
7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h1-8H,(H,25,27,28)(H,26,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOLVZJFMDVPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)NC7=O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052555 | |
| Record name | Pigment Violet 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,4,9,10-Perylenetetracarboxylic Diimide | |
CAS RN |
81-33-4, 12236-71-4 | |
| Record name | Pigment Violet 29 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perylimid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perylimid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pigment Violet 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perylene-3,4:9,10-tetracarboxydiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,9,10-PERYLENETETRACARBOXYLIC DIIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63NLI8842L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of PTCDI?
A1: PTCDI has the molecular formula C24H8N2O6 and a molecular weight of 440.38 g/mol.
Q2: What are the key spectroscopic features of PTCDI?
A2: PTCDI exhibits characteristic absorption and emission bands in the visible region. The exact positions of these bands depend on the specific derivative and its environment, but they typically fall between 400 and 600 nm. [, , ] For example, N,N'-diperfluorophenyl-3,4,9,10-perylenetetracarboxylic diimide (DFPP) displays unique aggregate structure in solid film compared to its nonfluorinated analogue, N,N'-diphenyl-3,4,9,10-perylenetetracarboxylic diimide (DPP) []. Additionally, PTCDI derivatives show strong fluorescence, which can be quenched upon interaction with other molecules or upon aggregation. [, , ]
Q3: How does the performance of PTCDI vary under different conditions?
A3: PTCDI derivatives demonstrate varying performance depending on factors like temperature, solvent, and the presence of other molecules. For instance, the solubility of PTCDI derivatives in different solvents can significantly impact their aggregation behavior and, consequently, their optical and electronic properties. [, , ] Temperature also plays a crucial role, influencing the morphology of PTCDI thin films during deposition, which directly affects charge transport properties and the performance of organic field-effect transistors (OFETs). [, , ]
Q4: What are the typical applications of PTCDI based on its properties?
A4: PTCDI is investigated for applications such as organic field-effect transistors (OFETs), [, ] organic solar cells, [, , ] and fluorescent sensors. [] The choice of specific PTCDI derivatives and their processing conditions are crucial for optimizing device performance in each application.
Q5: How does PTCDI interact with DNA, and what are the downstream effects?
A5: Certain PTCDI derivatives, like N,N'-bis[2-(1-piperidino)ethyl]-3,4,9,10-perylenetetracarboxylic diimide (PIPER), exhibit a strong interaction with G-quadruplex DNA structures. [] This interaction stabilizes the G-quadruplex and prevents its unwinding by helicases like Sgs1. [] This stabilization can disrupt critical cellular processes like DNA replication, transcription, and telomere maintenance, potentially leading to anti-cancer effects.
Q6: Can PTCDI be used in sensing applications?
A6: Yes, PTCDI's fluorescence properties make it suitable for sensing applications. For example, N,N-bis[aspartic potassium salt]-3,4,9,10-perylenetetracarboxylic diimide (APBI-K) self-assembled nanorods can act as a dual fluorometric and colorimetric sensor for sulfide detection, showing potential in monitoring meat spoilage. [] Similarly, PTCDI microfibers have been explored as fluorescent sensing platforms for DNA detection, demonstrating high sensitivity and selectivity. []
Q7: How is PTCDI used in energy storage devices?
A7: PTCDI is being explored as an electrode material in battery technologies. For example, it shows promise as an anode material for aqueous sodium-ion batteries (ASIBs) due to its ability to store sodium ions. [, , ] Additionally, PTCDI has been investigated for use in aqueous calcium-ion batteries (ACIBs) exhibiting excellent long-term cycling performance and high capacity retention. []
Q8: How is computational chemistry used to study PTCDI?
A8: Computational methods like Density Functional Theory (DFT) are employed to understand the electronic structure of PTCDI and its derivatives. [, ] These calculations provide insights into the energy levels of molecular orbitals, the nature of intermolecular interactions, and charge transport properties. [] For example, DFT calculations help elucidate the calcium storage mechanism, activation process, and diffusion pathways of PTCDI in ACIBs. []
Q9: Are there any structure-activity relationship (SAR) studies on PTCDI?
A9: While specific quantitative SAR models might be limited, research indicates that modifications to the PTCDI structure impact its properties and activities. For instance, adding substituents to the perylene core or the imide nitrogen atoms can alter solubility, electron affinity, and aggregation behavior. [, ] These changes affect performance in applications like OFETs and organic solar cells.
Q10: What are some future research directions for PTCDI?
A10: Future research on PTCDI can explore:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



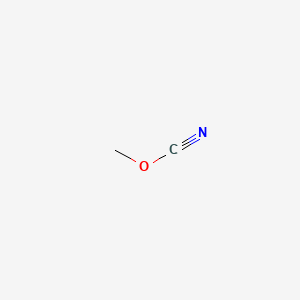
![7-Azabicyclo[2.2.1]heptane](/img/structure/B1214873.png)

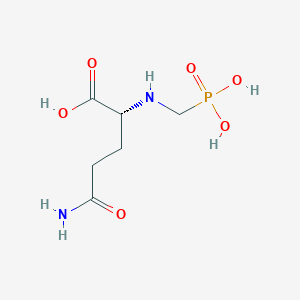
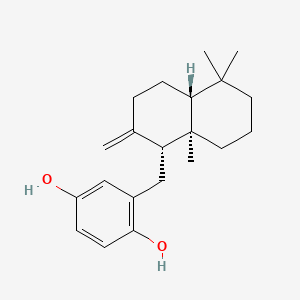
![4-[[(Cyclohexylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1214881.png)
![2-[(4-Amino-4-carboxybutanoyl)amino]adamantane-2-carboxylic acid](/img/structure/B1214882.png)

